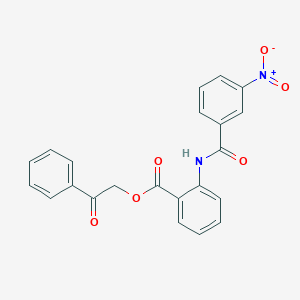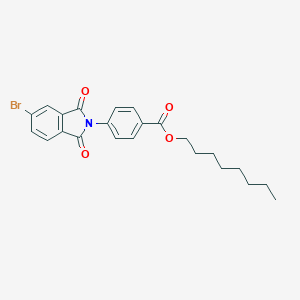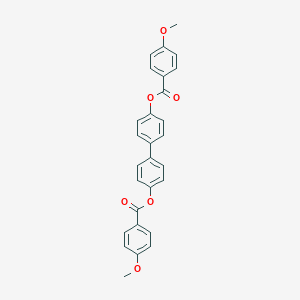
2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H16N2O6 It is characterized by the presence of a phenyl group, a nitrobenzoyl group, and an oxo-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 2-oxo-2-phenylethyl benzoate with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Formation of 2-amino-2-phenylethyl 2-({3-nitrobenzoyl}amino)benzoate
Reduction: Formation of 2-hydroxy-2-phenylethyl 2-({3-nitrobenzoyl}amino)benzoate
Substitution: Formation of brominated or nitrated derivatives of the compound
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group can facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity. The oxo group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl benzoate
- 2-Oxo-2-phenylethyl 2-({4-nitrobenzoyl}amino)benzoate
- 2-Oxo-2-phenylethyl 2-({3-chlorobenzoyl}amino)benzoate
Uniqueness
2-OXO-2-PHENYLETHYL 2-(3-NITROBENZAMIDO)BENZOATE is unique due to the presence of the 3-nitrobenzoyl group, which imparts specific chemical and biological properties. This group can undergo unique reactions and interactions compared to other substituents, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
phenacyl 2-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(15-7-2-1-3-8-15)14-30-22(27)18-11-4-5-12-19(18)23-21(26)16-9-6-10-17(13-16)24(28)29/h1-13H,14H2,(H,23,26) |
InChI Key |
JFHRFRJVRYYVOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340158.png)


![8-[(4-Chlorophenyl)methoxy]quinoline](/img/structure/B340161.png)



![3,5-ditert-butyl-N-[3-(2-toluidinocarbonyl)phenyl]benzamide](/img/structure/B340168.png)
![PENTYL 4-[3-({4-[(PENTYLOXY)CARBONYL]PHENYL}CARBAMOYL)BENZAMIDO]BENZOATE](/img/structure/B340169.png)
![4-chloro-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B340173.png)


